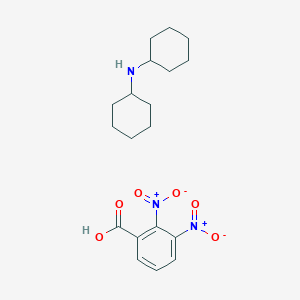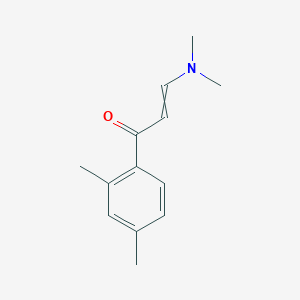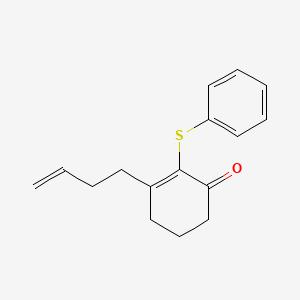
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a butenyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a butenyl halide reacts with the cyclohexene ring in the presence of a palladium catalyst.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group may play a role in binding to these targets, while the butenyl group may influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.
3-(But-3-en-1-yl)-2-(methylsulfanyl)cyclohex-2-en-1-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one is unique due to the presence of both the butenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups in a cyclohexene ring structure makes this compound a valuable target for research and development.
Properties
CAS No. |
121851-35-2 |
|---|---|
Molecular Formula |
C16H18OS |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
3-but-3-enyl-2-phenylsulfanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H18OS/c1-2-3-8-13-9-7-12-15(17)16(13)18-14-10-5-4-6-11-14/h2,4-6,10-11H,1,3,7-9,12H2 |
InChI Key |
LQLSQFJCFZORCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=C(C(=O)CCC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
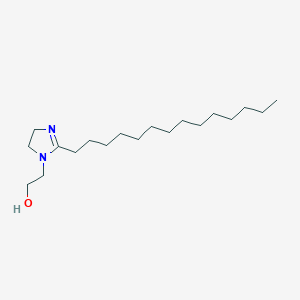
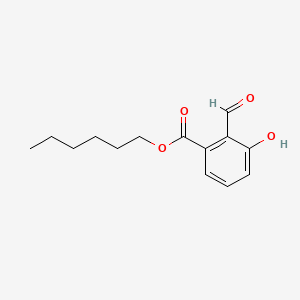
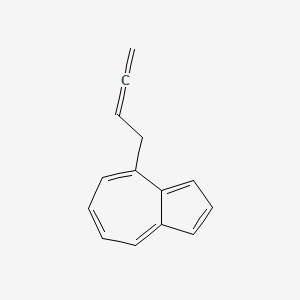
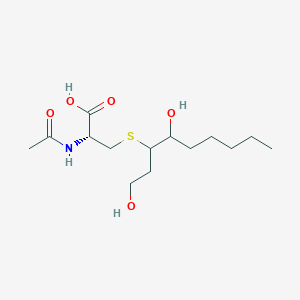
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
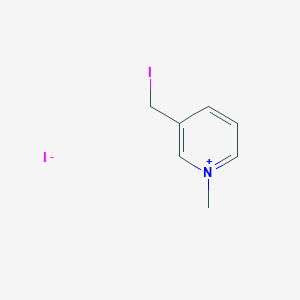
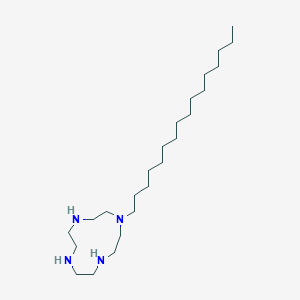
![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)
